N-benzyl-1,2-dimethyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-benzyl-1,2-dimethyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, two methyl groups, and a sulfonamide group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,2-dimethyl-1H-imidazole-4-sulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Menschutkin reaction, where 1,2-dimethylimidazole reacts with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzylated imidazole with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,2-dimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP), mild reaction conditions.
Reduction: Sodium borohydride, typically in an alcoholic solvent.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-benzyl-1,2-dimethyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-1,2-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity . The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria .
Comparison with Similar Compounds
Similar Compounds
1-Benzylimidazole: A similar compound with a benzyl group attached to the imidazole ring, known for its enzyme inhibitory properties.
N-Benzyl-2-nitro-1H-imidazole-1-acetamide: Another benzylated imidazole derivative with nitro and acetamide groups, used as a reference drug for antiprotozoal activity.
Uniqueness
N-benzyl-1,2-dimethyl-1H-imidazole-4-sulfonamide is unique due to the presence of both methyl and sulfonamide groups on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3O2S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-benzyl-1,2-dimethylimidazole-4-sulfonamide |
InChI |
InChI=1S/C12H15N3O2S/c1-10-14-12(9-15(10)2)18(16,17)13-8-11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3 |
InChI Key |
FSLPAVQGDVJOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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